molecular formula C11H11F3O2 B14481507 3-Phenylpropyl trifluoroacetate CAS No. 64806-62-8

3-Phenylpropyl trifluoroacetate

Cat. No.: B14481507
CAS No.: 64806-62-8
M. Wt: 232.20 g/mol
InChI Key: NEKCJNCVAWRBOJ-UHFFFAOYSA-N
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Description

3-Phenylpropyl trifluoroacetate is an organic compound characterized by the presence of a trifluoroacetate group attached to a 3-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl trifluoroacetate typically involves the esterification of 3-phenylpropanol with trifluoroacetic acid or its derivatives. One common method is the reaction of 3-phenylpropanol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpropyl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpropyl trifluoroacetate involves its interaction with various molecular targets depending on the context of its use. For instance, in organic synthesis, it acts as an electrophile in substitution reactions. The trifluoroacetate group can enhance the reactivity of the compound by stabilizing the transition state and facilitating the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpropyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

64806-62-8

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-phenylpropyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)10(15)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

NEKCJNCVAWRBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C(F)(F)F

Origin of Product

United States

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